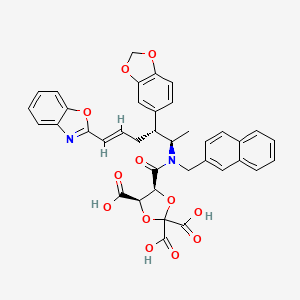

1,3-Dioxolane-2,2,4-tricarboxylic acid, 5-((((1R,2R,4E)-2-(1,3-benzodioxol-5-yl)-5-(2-benzoxazolyl)-1-methyl-4-pentenyl)(2-naphthalenylmethyl)amino)carbonyl)-, (4R,5S)-

Descripción general

Descripción

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para J-104135 no están ampliamente documentadas en la literatura pública. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran reactivos y catalizadores específicos. Los métodos de producción industrial normalmente implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

J-104135 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y reactivos de sustitución como los halógenos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic and Metabolic Disorders:

Research indicates that derivatives of dioxolane compounds can act as potent agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. These compounds have shown promise in lowering plasma triglyceride levels and improving cholesterol profiles in diabetic models. A study highlighted the effectiveness of specific dioxolane derivatives in managing type 2 diabetes by enhancing lipid metabolism and reducing cardiovascular risks associated with the disease .

Anticancer Activity:

Compounds similar to 1,3-dioxolane-2,2,4-tricarboxylic acid have been investigated for their anticancer properties. The structural components of these compounds can interact with cellular pathways involved in cancer progression. For instance, modifications that enhance the binding affinity to specific biological targets have been explored to develop novel anticancer agents .

Materials Science

Polymer Chemistry:

The dioxolane structure is utilized in the synthesis of polymers and copolymers. Its ability to form stable cyclic structures makes it a valuable monomer for producing materials with desirable mechanical properties. Research has shown that incorporating dioxolane derivatives into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for applications in coatings and advanced materials .

Electrochemical Applications:

1,3-Dioxolane derivatives are also being studied for their potential use in electrochemical devices. Their unique electronic properties enable them to function as electrolytes or conductive additives in batteries and supercapacitors. The incorporation of these compounds can improve the ionic conductivity and overall performance of energy storage systems.

Biochemical Research

Drug Delivery Systems:

The structural versatility of 1,3-dioxolane-2,2,4-tricarboxylic acid allows it to be employed as a building block for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Researchers are exploring its use in targeted drug delivery where specific release profiles are required .

Enzyme Inhibition Studies:

In biochemical research, derivatives of dioxolane compounds have been evaluated for their potential as enzyme inhibitors. Their ability to mimic substrate structures allows them to interfere with enzyme activity effectively. This application is particularly relevant in developing therapeutic agents targeting metabolic enzymes involved in various diseases .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Antidiabetic agents; anticancer activity | PPARα agonists; potential anticancer compounds |

| Materials Science | Used in polymer synthesis; electrochemical devices | Enhanced mechanical properties; improved ionic conductivity |

| Biochemical Research | Drug delivery systems; enzyme inhibition studies | Improved drug solubility; effective enzyme inhibitors |

Case Studies

-

PPAR Agonist Development:

A series of studies focused on synthesizing dioxolane derivatives that exhibit selective PPARα agonist activity. These compounds were tested in vivo on diabetic mouse models, demonstrating significant improvements in lipid profiles and suggesting their potential as therapeutic agents for metabolic disorders . -

Polymer Applications:

Research has shown that incorporating 1,3-dioxolane into polymer formulations can lead to materials with enhanced thermal stability and mechanical strength. These materials are being explored for use in high-performance coatings and structural applications .

Mecanismo De Acción

J-104135 ejerce sus efectos inhibiendo competitivamente el pirofosfato de farnesilo de unirse a la farnesiltransferasa. Esta inhibición evita la farnesilación de proteínas, particularmente la proteína Ras, que es esencial para su función adecuada. Al bloquear la farnesilación de Ras, J-104135 interrumpe las vías de señalización involucradas en el crecimiento y la diferenciación celular, lo que lleva a la supresión del crecimiento tumoral .

Comparación Con Compuestos Similares

J-104135 es único en su capacidad para inhibir específicamente la farnesiltransferasa de una manera competitiva con el pirofosfato de farnesilo. Compuestos similares incluyen:

MK-0969: Otro inhibidor de la farnesiltransferasa con propiedades y aplicaciones similares.

Inhibidores de la farnesiltransferasa: Una clase de compuestos que inhiben la farnesilación de proteínas y tienen posibles aplicaciones terapéuticas en el tratamiento del cáncer.

J-104135 destaca por su alta especificidad y potencia en la inhibición de la farnesiltransferasa, lo que lo convierte en una herramienta valiosa en la investigación científica y el desarrollo de fármacos .

Actividad Biológica

1,3-Dioxolane-2,2,4-tricarboxylic acid, particularly in its complex form with various substituents such as those involving benzodioxole and naphthalenylmethyl groups, has garnered attention in recent biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 1,3-Dioxolane-2,2,4-tricarboxylic acid, 5-((((1R,2R,4E)-2-(1,3-benzodioxol-5-yl)-5-(2-benzoxazolyl)-1-methyl-4-pentenyl)(2-naphthalenylmethyl)amino)carbonyl)-, (4R,5S)-

- Molecular Formula : C25H25N1O8

- Molecular Weight : 465.47 g/mol

The presence of multiple functional groups in the compound suggests a diverse range of interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of dioxolane compounds exhibit significant antimicrobial activity. For instance:

- Biofilm Inhibition : Compounds similar to 1,3-dioxolane derivatives have shown efficacy against biofilms formed by both Gram-positive and Gram-negative bacteria. In particular, N-substituted aryl compounds demonstrated strong activity against Salmonella enterica and Pseudomonas aeruginosa biofilms .

Anticancer Activity

The anticancer potential of dioxolane derivatives has been explored through various mechanisms:

- Cell Proliferation Inhibition : Certain dioxolane compounds have been reported to inhibit cell proliferation in cancer cell lines. For example, studies on related structures showed that they could induce apoptosis in colorectal cancer cells .

The mechanisms through which these compounds exert their biological effects include:

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that dioxolane derivatives may modulate ROS levels within cells, contributing to their cytotoxic effects against cancer cells .

- Enzyme Inhibition : The inhibition of key enzymes involved in cellular metabolism has been noted as a potential mechanism for the biological activity of these compounds .

Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial properties of dioxolane derivatives:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dioxolane A | E. coli | 12 µg/mL |

| Dioxolane B | S. aureus | 8 µg/mL |

| Dioxolane C | C. albicans | 16 µg/mL |

These findings indicate that certain derivatives possess potent antimicrobial properties suitable for further development as therapeutic agents.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of a related dioxolane compound on colorectal cancer cells revealed:

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Dioxolane X (10 µM) | 60 | 30 |

| Dioxolane X (20 µM) | 30 | 70 |

This study highlights the compound's ability to significantly reduce cell viability and increase apoptosis rates in cancer cells.

Propiedades

Número CAS |

191088-19-4 |

|---|---|

Fórmula molecular |

C38H32N2O12 |

Peso molecular |

708.7 g/mol |

Nombre IUPAC |

(4R,5S)-5-[[(E,2R,3R)-3-(1,3-benzodioxol-5-yl)-6-(1,3-benzoxazol-2-yl)hex-5-en-2-yl]-(naphthalen-2-ylmethyl)carbamoyl]-1,3-dioxolane-2,2,4-tricarboxylic acid |

InChI |

InChI=1S/C38H32N2O12/c1-21(26(25-15-16-29-30(18-25)49-20-48-29)9-6-12-31-39-27-10-4-5-11-28(27)50-31)40(19-22-13-14-23-7-2-3-8-24(23)17-22)34(41)32-33(35(42)43)52-38(51-32,36(44)45)37(46)47/h2-8,10-18,21,26,32-33H,9,19-20H2,1H3,(H,42,43)(H,44,45)(H,46,47)/b12-6+/t21-,26+,32+,33-/m1/s1 |

Clave InChI |

CXDSZFRIMJUZKT-MRGWGSTCSA-N |

SMILES |

CC(C(CC=CC1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)C7C(OC(O7)(C(=O)O)C(=O)O)C(=O)O |

SMILES isomérico |

C[C@H]([C@H](C/C=C/C1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)[C@@H]7[C@@H](OC(O7)(C(=O)O)C(=O)O)C(=O)O |

SMILES canónico |

CC(C(CC=CC1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)C7C(OC(O7)(C(=O)O)C(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

J-104871; UNII-6137X5QNJF; J104871; J 104871; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.